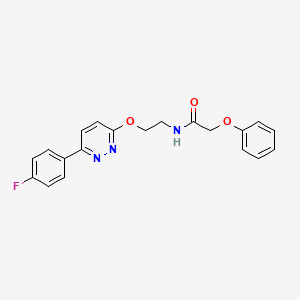![molecular formula C12H18N2O3S B2843353 3-[2-(dimethylamino)-1-methyl-2-oxoethoxy]-N,N-dimethyl-2-thiophenecarboxamide CAS No. 866009-08-7](/img/structure/B2843353.png)
3-[2-(dimethylamino)-1-methyl-2-oxoethoxy]-N,N-dimethyl-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[2-(dimethylamino)-1-methyl-2-oxoethoxy]-N,N-dimethyl-2-thiophenecarboxamide” is a complex organic molecule. It contains a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), an amide group (-CONH2), and a dimethylamino group (-N(CH3)2). The presence of these functional groups suggests that this compound might exhibit interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It includes a thiophene ring, an amide group, and a dimethylamino group. These groups are likely to influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The amide group might participate in condensation or hydrolysis reactions. The dimethylamino group could be involved in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the amide and dimethylamino groups might make the compound polar and potentially soluble in polar solvents .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
Research has explored the reactivity of compounds with structural features similar to "3-[2-(dimethylamino)-1-methyl-2-oxoethoxy]-N,N-dimethyl-2-thiophenecarboxamide," focusing on their reactions with various reagents. For instance, studies on the reaction of 3-(dimethylamino)-2H-azirines with heterocyclic compounds have shed light on mechanisms leading to the formation of complex heterocyclic structures, suggesting potential synthetic applications for similar compounds in creating novel chemical entities with designed properties (Ametamey & Heimgartner, 1990).
Biological Activity
Derivatives of thiophene carboxamide, analogous in structural motif to the compound , have demonstrated antibacterial and antifungal activities. This indicates potential applications in developing new antimicrobial agents. For instance, certain thiophene-3-carboxamide derivatives have shown promise due to their significant antibacterial and antifungal properties, hinting at the utility of similar compounds in pharmacological research (Vasu et al., 2003).
Cytotoxic Activity
Another area of application is in the synthesis of carboxamide derivatives that exhibit cytotoxic activity against various cancer cell lines, suggesting potential for the development of anticancer agents. Research on benzo[b][1,6]naphthyridine-4-carboxylic acids and their derivatives, for instance, has found potent cytotoxic effects against murine and human leukemia cell lines, pointing to the therapeutic potential of structurally related compounds (Deady et al., 2003).
Material Science Applications
Compounds with similar structural characteristics have been investigated for their potential applications in material science, such as in the synthesis of polymers. Studies on the synthesis of polyamides containing various heterocyclic moieties, including uracil and adenine, highlight the versatility of these compounds in creating polymers with specific properties, which could be of interest for biotechnological applications (Hattori & Kinoshita, 1979).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-[1-(dimethylamino)-1-oxopropan-2-yl]oxy-N,N-dimethylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-8(11(15)13(2)3)17-9-6-7-18-10(9)12(16)14(4)5/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXAFNCSJDSCLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C)OC1=C(SC=C1)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2843270.png)
![5-[(3,4-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2843271.png)

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]pyrrolidine-1-sulfonamide](/img/structure/B2843277.png)
![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide](/img/structure/B2843278.png)
![2-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid](/img/structure/B2843280.png)

![5-((2,6-Difluorophenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2843284.png)





